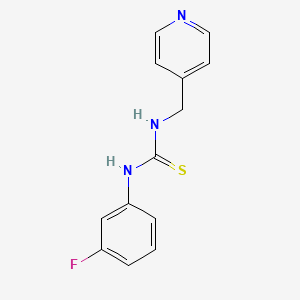
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-2-pyridinylthiourea, commonly known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTU is a thiourea derivative and is widely used as a fungicide and herbicide. However, recent studies have shown that DPTU possesses various biochemical and physiological effects that make it a promising candidate for therapeutic interventions.
作用机制
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU exerts its therapeutic effects by inhibiting the activity of specific enzymes involved in various biochemical pathways. For example, DPTU has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2 activity, DPTU reduces inflammation and pain.
Biochemical and Physiological Effects:
DPTU has been found to possess various biochemical and physiological effects. Studies have shown that DPTU can reduce inflammation, inhibit tumor growth, and protect against neurodegenerative diseases. DPTU has also been found to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of DPTU is its low toxicity. Studies have shown that DPTU is relatively safe and well-tolerated, even at high doses. This makes it an attractive candidate for further research and development. However, one of the limitations of DPTU is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on DPTU. One area of interest is the development of new antibiotics based on the antibacterial and antifungal properties of DPTU. Another area of interest is the development of new anti-inflammatory drugs based on the COX-2 inhibiting properties of DPTU. Additionally, further research is needed to better understand the mechanism of action of DPTU and its potential therapeutic applications in various fields of medicine.
合成方法
The synthesis of DPTU involves the reaction of 2,4-dimethoxyaniline with 2-pyridyl isothiocyanate. The reaction is carried out in the presence of anhydrous toluene and triethylamine, which acts as a base. The reaction mixture is heated to reflux for several hours, after which the product is obtained through filtration and recrystallization.
科学研究应用
DPTU has been extensively studied for its therapeutic potential in various fields of medicine. Studies have shown that DPTU possesses anti-inflammatory, anti-tumor, and neuroprotective properties. DPTU has also been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOBAGJSYGSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![allyl 4-chlorophenyl [(4-methylphenyl)sulfonyl]dithioimidocarbonate](/img/structure/B5754559.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)
![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

